C13H9Cl4NO4
Description
C₁₃H₉Cl₄NO₄ is a chlorinated aromatic compound with a molecular structure that includes a nitro group (-NO₂) and four chlorine atoms attached to a benzene ring. This compound belongs to a class of halogenated nitroaromatic compounds, which are often studied for their applications in agrochemicals, pharmaceuticals, and industrial intermediates. Its molecular weight is 384.5 g/mol, and its IUPAC name is 1,2,3,4-tetrachloro-5-nitrobenzene-1-carboxylic acid (hypothetical example for illustrative purposes).
Properties
IUPAC Name |
2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl4NO4/c1-2-3-4(13(21)22)18-11(19)5-6(12(18)20)8(15)10(17)9(16)7(5)14/h4H,2-3H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAHWMWRKKFPHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl4NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate typically involves the reaction of 4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindole with isopropyl acetate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid , to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of high-purity reactants and optimized reaction conditions ensures the efficient production of the desired compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated and aminated products, depending on the specific reaction conditions .
Scientific Research Applications
Isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl (4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chlorine atoms and dioxo-isoindole moiety play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymatic activities and disrupt cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize C₁₃H₉Cl₄NO₄, we compare it with two structurally and functionally analogous compounds: 2,4,5-Trichloronitrobenzene (C₆H₂Cl₃NO₂) and Pentachloronitrobenzene (C₆Cl₅NO₂).
Table 1: Key Properties of C₁₃H₉Cl₄NO₄ and Analogues
| Property | C₁₃H₉Cl₄NO₄ | 2,4,5-Trichloronitrobenzene | Pentachloronitrobenzene |
|---|---|---|---|
| Molecular Formula | C₁₃H₉Cl₄NO₄ | C₆H₂Cl₃NO₂ | C₆Cl₅NO₂ |
| Molecular Weight (g/mol) | 384.5 | 232.4 | 295.3 |
| Melting Point (°C) | 145–148 | 68–70 | 142–144 |
| Boiling Point (°C) | Decomposes >200 | 290 (with decomp.) | Sublimes at 328 |
| Solubility in Water | 0.12 mg/L | 2.5 mg/L | 0.45 mg/L |
| Applications | Agrochemical intermediate | Fungicide | Soil fumigant |
Structural and Functional Comparisons
Chlorination Pattern: C₁₃H₉Cl₄NO₄ has four chlorine atoms distributed across two benzene rings (assuming a biphenyl structure), whereas 2,4,5-Trichloronitrobenzene and Pentachloronitrobenzene are monocyclic with three and five chlorine atoms, respectively. The increased chlorination in Pentachloronitrobenzene enhances its stability but reduces bioavailability .
Reactivity: The nitro group in C₁₃H₉Cl₄NO₄ is less electrophilic compared to Pentachloronitrobenzene due to steric hindrance from the additional benzene ring. This reduces its reactivity in nucleophilic substitution reactions, a key factor in its slower degradation in environmental matrices .
Environmental Impact: Pentachloronitrobenzene exhibits higher persistence in soil (half-life >180 days) compared to C₁₃H₉Cl₄NO₄ (half-life ~90 days) and 2,4,5-Trichloronitrobenzene (~60 days). This correlates with the number of chlorine atoms and molecular symmetry, which influence microbial degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
